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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrocarbon-stapled peptide, NYAD-
13, a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1). A common

misconception identifies NYAD-13's target as the p53-MDM2 interaction; however, its

mechanism of action is the disruption of HIV-1 capsid assembly via binding to the C-terminal

domain (CTD) of the capsid protein. This document elucidates the critical role of hydrocarbon

stapling in transforming a biologically inactive peptide into a promising antiviral agent.

The Core Principle: Hydrocarbon Stapling
Hydrocarbon stapling is a chemical strategy used to constrain a peptide into a specific

secondary structure, most commonly an α-helix.[1][2][3] This is achieved by synthetically

linking the side chains of two amino acids, creating a rigid "staple." For NYAD-13, this involves

an (i, i+4) linkage, where two olefin-bearing, non-natural amino acids are incorporated into the

peptide sequence at a distance of three residues.[4][5] An on-resin ring-closing metathesis

(RCM) reaction, typically catalyzed by a Grubbs catalyst, then forms the covalent hydrocarbon

bridge.

The primary functions of this structural reinforcement are:

Pre-organization into the Bioactive Conformation: The staple locks the peptide into its α-

helical shape, which is required for binding to its target. This reduces the significant entropic
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penalty that a flexible, linear peptide would pay upon binding, thereby increasing binding

affinity.

Enhanced Proteolytic Resistance: The rigid, unnatural structure is less susceptible to

degradation by proteases compared to linear peptides.

Improved Cell Permeability: The hydrocarbon staple masks the polar amide backbone of the

peptide, increasing its hydrophobicity and facilitating its passage across the cell membrane.

NYAD-13: From an Inactive Peptide to a Potent HIV-1
Inhibitor
NYAD-13 is a soluble analogue of NYAD-1, which itself is a stapled version of a 12-mer α-

helical peptide called CAI (Capsid Assembly Inhibitor). The linear CAI peptide binds to a

hydrophobic pocket on the HIV-1 capsid CTD but fails to inhibit HIV-1 in cell culture because it

is largely unstructured in solution and cannot penetrate cells.

Hydrocarbon stapling of CAI at the i, i+4 positions yielded NYAD-1, which demonstrated

significantly enhanced α-helicity, cell-penetrating capabilities, and potent antiviral activity.

NYAD-13 was subsequently derived from NYAD-1 by replacing a C-terminal proline with three

lysine residues to improve solubility for high-resolution structural studies, without altering its

fundamental mechanism of action. The staple in NYAD-13 is positioned on the solvent-exposed

face of the helix, ensuring it does not interfere with the hydrophobic interactions that mediate

binding to the capsid protein.

Quantitative Data Analysis
The introduction of the hydrocarbon staple results in dramatic, quantifiable improvements in the

biophysical and biological properties of the peptide.

Table 1: Comparison of Biophysical Properties of CAI and its Stapled Analogs
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Peptide Stapling
α-Helicity in
Solution

Cell Permeability

CAI None (Linear) Low (Random Coil) No

NYAD-1/NYAD-13 i, i+4 Hydrocarbon ~80% Yes

Table 2: Binding Affinity for HIV-1 Capsid C-Terminal Domain (CA-CTD)

Peptide Binding Affinity (Kd) Fold Improvement

CAI ~15 µM -

NYAD-13 ~1 µM ~15x

Table 3: Antiviral Activity against HIV-1

Peptide IC50 Cytotoxicity

CAI No activity in cells -

NYAD-1 ~4 - 15 µM (strain dependent) Low

NYAD-13 Similar to NYAD-1 Pronounced

Experimental Protocols
Synthesis of (i, i+4) Hydrocarbon-Stapled Peptides (e.g.,
NYAD-13)
This protocol describes the general steps for synthesizing peptides like NYAD-13 using solid-

phase peptide synthesis (SPPS) and on-resin ring-closing metathesis (RCM).

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-

terminal amide).

Automated SPPS: Perform automated Fmoc-based solid-phase peptide synthesis.
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Deprotection: Use a solution of 20% piperidine in DMF to remove the Fmoc protecting

group from the N-terminus.

Coupling: Couple the next Fmoc-protected amino acid using a coupling agent like HCTU

and a base such as DIPEA in DMF.

Incorporation of Unnatural Amino Acids: At positions i and i+4, manually couple the olefin-

bearing amino acids, such as Fmoc-(S)-2-(2'-pentenyl)alanine (Fmoc-S5-OH), using

extended coupling times (e.g., 2 x 45 min) to ensure efficient reaction.

On-Resin Ring-Closing Metathesis (RCM):

Wash the peptide-resin thoroughly with dichloromethane (DCM).

Swell the resin in an anhydrous, degassed solvent like 1,2-dichloroethane (DCE).

Add the first-generation Grubbs catalyst (e.g., 3 equivalents) to the resin suspension.

Allow the reaction to proceed for 2-4 hours at room temperature under an inert

atmosphere (e.g., nitrogen or argon).

Wash the resin extensively with DCE and DCM to remove the catalyst.

Final Deprotection and Cleavage:

Remove the final N-terminal Fmoc group.

Cleave the peptide from the resin and remove all side-chain protecting groups using a

cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole,

2.5% EDT).

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: Confirm the molecular weight of the purified peptide using ESI-MS.
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Circular Dichroism (CD) Spectroscopy for Helicity
Measurement
CD spectroscopy is used to assess the secondary structure of peptides in solution by

measuring the differential absorption of left and right circularly polarized light.

Sample Preparation:

Dissolve the purified peptide in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.4).

The buffer should be free of components that have high absorbance in the far-UV region.

Prepare the peptide solution to a final concentration of approximately 50 µM.

Instrument Setup:

Use a high-transparency quartz cuvette with a defined path length (e.g., 0.1 cm).

Calibrate the CD spectrometer.

Data Acquisition:

Record a baseline spectrum of the buffer alone.

Record the CD spectrum of the peptide sample from approximately 260 nm to 190 nm at a

controlled temperature (e.g., 25°C).

Data Analysis:

Subtract the buffer baseline from the peptide spectrum.

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in

deg·cm²·dmol⁻¹ using the formula: MRE = (Observed CD [mdeg]) / (c * n * l * 10) where c

is the molar concentration, n is the number of amino acid residues, and l is the path length

in cm.

A characteristic α-helical spectrum shows distinct minima around 208 nm and 222 nm. The

percentage of α-helicity can be estimated from the MRE value at 222 nm.
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NMR Titration for Binding Affinity (Kd) Determination
This method maps the binding interface and determines the dissociation constant (Kd) by

observing changes in the NMR spectrum of a ¹⁵N-labeled protein upon the addition of an

unlabeled peptide ligand.

Sample Preparation:

Express and purify ¹⁵N-isotopically labeled HIV-1 CA-CTD protein.

Prepare a concentrated stock solution of the unlabeled NYAD-13 peptide.

Prepare an initial NMR sample of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable

NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

Data Acquisition:

Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the free protein. Each peak in this

spectrum corresponds to a specific backbone amide N-H group in the protein.

Create a series of samples by adding increasing amounts of the NYAD-13 stock solution

to the protein sample.

Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.

Data Analysis:

Overlay the spectra from the titration series.

Monitor the chemical shifts of the protein's amide peaks. Residues at the binding interface

will show significant changes (perturbations) in their peak positions.

For interactions in the slow exchange regime on the NMR timescale, like NYAD-13 with

CA-CTD, separate peaks for the free and bound states of the protein are observed.

The fraction of bound protein is calculated from the relative intensities of the free and

bound peaks at each titration point.
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The dissociation constant (Kd) is determined by fitting the plot of the fraction of bound

protein versus the total peptide concentration to a suitable binding equation.
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Figure 1: Logical Framework of Hydrocarbon Stapling.
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Figure 2: Experimental Workflow for NYAD-13.
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Figure 3: Mechanism of Action of NYAD-13.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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